molecular formula C11H10N2S B1450345 2-Thiazolamine, 4-(2-phenylethenyl)- CAS No. 488816-56-4

2-Thiazolamine, 4-(2-phenylethenyl)-

Cat. No. B1450345
CAS RN: 488816-56-4
M. Wt: 202.28 g/mol
InChI Key: YJWBOEVZTKCPDJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiazoline and thiazole derivatives, which includes “2-Thiazolamine, 4-(2-phenylethenyl)-”, has been reported in several studies. These compounds are synthesized using a cascade protocol, which involves readily available and inexpensive substrates. The reaction conditions are mild and pure products are obtained without work-up and column purification .


Molecular Structure Analysis

The molecular structure of “2-Thiazolamine, 4-(2-phenylethenyl)-” is represented by the formula: C9H8N2S. Its molecular weight is 176.238 .

Scientific Research Applications

Synthesis and Biological Applications

Thiazolidine motifs, including 2-Thiazolamine derivatives, are integral to bridging organic synthesis with medicinal chemistry. They are explored extensively for their potential in drug discovery due to their significant pharmacological properties. The presence of sulfur in their structure enhances their pharmacological profile, making them suitable for the synthesis of valuable organic combinations with varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities. Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity, showcasing their diverse therapeutic and pharmaceutical activity in probe design (Nusrat Sahiba et al., 2020).

Thiazolidin-4-Ones and Their Bioactivity

Thiazolidin-4-ones are recognized for their broad spectrum of biological activities. Recent studies have highlighted their antioxidant, anticancer, anti-inflammatory, analgesic, anticonvulsant, antidiabetic, antiparasitic, antimicrobial, antitubercular, and antiviral properties. The influence of different substituents on their biological activity underscores the potential of thiazolidin-4-one derivatives as efficient drug agents, aiding in the rational design of new molecules with enhanced biological activity (Dominika Mech et al., 2021).

Anticancer Profile of Rhodanines

Rhodanine, a subtype of thiazolidin-4-ones, exhibits a wide range of biological activities, including significant anticancer properties. The structure–activity relationship (SAR) of rhodanine derivatives, alongside their molecular targets, has been extensively analyzed. This information is beneficial for designing new, effective small molecules with anticancer potential among rhodanine derivatives or related heterocycles, highlighting the importance of rhodanine as a scaffold in drug discovery (J. Szczepański et al., 2022).

Green Synthesis and Biological Evaluation

The green synthesis of thiazolidinone derivatives, utilizing microwave-assisted organic synthesis, represents a significant advance in environmental-friendly chemical processes. These derivatives exhibit a wide range of biological activities, including antibacterial, antitubercular, anticancer, and antifungal activities, underscoring their potential as new candidates for treating various diseases. This approach aligns with the principles of green chemistry, emphasizing the reduction or elimination of hazardous materials in synthetic processes (P JacqulineRosy et al., 2019).

Future Directions

Thiazolines and thiazoles, including “2-Thiazolamine, 4-(2-phenylethenyl)-”, have been receiving attention in recent years due to their wide range of biological activities and their potential in drug development. Future research may focus on developing novel synthetic pathways and improving their activity .

properties

IUPAC Name

4-(2-phenylethenyl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2S/c12-11-13-10(8-14-11)7-6-9-4-2-1-3-5-9/h1-8H,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJWBOEVZTKCPDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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